molecular formula C26H42N6O6 B12108393 H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA

Cat. No.: B12108393
M. Wt: 534.6 g/mol
InChI Key: XSIDFCCDJZVMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is composed of a sequence of amino acids: leucine (Leu), valine (Val), leucine (Leu), and alanine (Ala), linked to a para-nitroaniline (pNA) group. The para-nitroaniline group is often used as a chromogenic reporter, making it useful for various enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, releasing the para-nitroaniline group.

    Oxidation and Reduction: The para-nitroaniline group can undergo redox reactions, although these are less common in typical biochemical assays.

Common Reagents and Conditions

    Proteolytic Enzymes: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds.

    Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.

Major Products

The primary product of enzymatic hydrolysis is the release of the para-nitroaniline group, which can be detected spectrophotometrically due to its chromogenic properties.

Scientific Research Applications

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is widely used in scientific research, particularly in the following fields:

    Biochemistry: Used as a substrate in enzymatic assays to study protease activity.

    Molecular Biology: Employed in the characterization of enzyme kinetics and specificity.

    Medicine: Utilized in diagnostic assays to detect enzyme activity in biological samples.

    Industry: Applied in quality control processes to monitor enzyme activity in various products.

Mechanism of Action

The mechanism of action of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA involves its interaction with proteolytic enzymes. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bonds. This reaction releases the para-nitroaniline group, which can be quantified to measure enzyme activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Leu-DL-Val-pNA: A shorter peptide substrate with similar applications.

    H-DL-Val-DL-Leu-DL-Lys-pNA: Another peptide substrate used in enzymatic assays.

Uniqueness

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is unique due to its specific sequence of amino acids, which provides distinct recognition and binding properties for certain proteolytic enzymes. This specificity makes it particularly useful in assays where precise enzyme-substrate interactions are required.

Properties

Molecular Formula

C26H42N6O6

Molecular Weight

534.6 g/mol

IUPAC Name

2-amino-4-methyl-N-[3-methyl-1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide

InChI

InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34)

InChI Key

XSIDFCCDJZVMCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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